BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 1: Executive Summary & Chemical Profile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Ethyl-4-fluorobenzaldehyde
Cat. No.: B13573036
Get Quote

2-Ethyl-4-fluorobenzaldehyde is a specialized fluorinated aromatic intermediate used in the
synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif—
combining a reactive aldehyde handle with a lipophilic ethyl group and an electron-withdrawing
fluorine atom—makes it a critical building block for modulating the physicochemical properties
of bioactive molecules.

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and
applications in drug discovery, specifically focusing on its role in optimizing metabolic stability
and ligand-binding affinity.

Chemical Identity & Properties
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Property Data

CAS Number 1289089-09-3

IUPAC Name 2-Ethyl-4-fluorobenzaldehyde

Molecular Formula CoHoFO

Molecular Weight 152.17 g/mol

SMILES CCC1=CC(F)=CC=C1C=0

MDL Number MFCD29121044

Appearance Colorless to pale yellow liquid (Standard State)
Boiling Point ~215-220 °C (Predicted based on SAR)
Density ~1.12 g/cm3 (Predicted)

Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Part 2: Synthesis & Production Methodologies

The synthesis of 2-Ethyl-4-fluorobenzaldehyde requires precise regiochemical control to

ensure the aldehyde group is introduced at the C1 position relative to the ethyl (C2) and fluoro

(C4) substituents. Two primary methodologies are employed in industrial and research settings.

Method A: Directed Lithiation & Formylation (High

Specificity)

This method is preferred for high-purity applications as it avoids the formation of regioisomers

common in electrophilic aromatic substitution.

e Precursor: 1-Bromo-2-ethyl-4-fluorobenzene.

« Lithiation: The precursor is treated with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C.

The bromine atom undergoes Lithium-Halogen exchange, generating the aryl lithium

species.
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e Formylation: Anhydrous Dimethylformamide (DMF) is added as the electrophile.
e Quench: Acidic hydrolysis (HCI) yields the target aldehyde.

o Causality: The cryogenic temperature (-78°C) is critical to prevent the aryl lithium species
from undergoing side reactions (e.g., Wurtz coupling) or scrambling. DMF is chosen over
other formylating agents for its high yield and ease of workup.

Method B: Vilsmeier-Haack Formylation (Cost-Effective)

Suitable for larger scales where isomer separation is feasible.
e Precursor: 1-Ethyl-3-fluorobenzene.
o Reagent: Phosphorus oxychloride (POCIs) and DMF.

e Mechanism: The in situ generated Vilsmeier reagent (chloroiminium ion) attacks the aromatic

ring.

o Regioselectivity Challenge: The ethyl group is ortho/para directing, and the fluorine is
ortho/para directing. The position para to the ethyl group (C4) is occupied by Fluorine. The
position ortho to Ethyl (C2) is sterically hindered. The position para to Fluorine (C6) is the
most likely site of attack, yielding the 2-Ethyl-4-fluorobenzaldehyde isomer (after
renumbering). However, minor isomers (e.g., 4-ethyl-2-fluorobenzaldehyde) may form,
necessitating fractional distillation.

Synthetic Workflow Diagram

DMF Quench
(Formylation)

Fractional Distillation
(Isomer Purification)

Lithium-Halogen Exchange
1-Bromo-2-ethyl-4-fluorobenzene H (-Buli, 78°C, THF)

lle Aryl Lithium Species

(POCI3, DMF, Heat)

2-Ethyl-4-fluorobenzaldehyde
(CAS 1289089-09-3)

1-Ethyl-3-fluorobenzene

Figure 1: Synthetic Pathways for 2-Ethyl-4-fluorobenzaldehyde
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Figure 1: Comparative synthetic pathways illustrating the high-specificity lithiation route versus
the industrial Vilsmeier-Haack approach.

Part 3: Applications in Drug Discovery & Medicinal
Chemistry

2-Ethyl-4-fluorobenzaldehyde serves as a strategic scaffold in the design of small molecule
inhibitors, particularly in oncology (kinase inhibitors) and agrochemistry.

Metabolic Stability Enhancement

The Fluorine atom at C4 blocks the para-position from metabolic oxidation by Cytochrome
P450 enzymes. In many aromatic drugs, the para-position is the primary site of hydroxylation
(Phase | metabolism).

e Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond,
rendering it resistant to oxidative cleavage. This extends the half-life (

) of the drug candidate.

Conformational Restriction & Lipophilicity

The Ethyl group at C2 introduces steric bulk ortho to the aldehyde (or subsequent functional
group).

o Effect: This steric hindrance can lock the conformation of the molecule, reducing the entropic
penalty upon binding to a protein target.

 Lipophilicity: The ethyl group increases the

value, enhancing membrane permeability and blood-brain barrier (BBB) penetration
compared to a methyl or hydrogen substituent.

Synthetic Versatility (Key Reactions)
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Reaction Type

Reagent

Product Class

Application

Reductive Amination

Primary Amine +
NaBH(OAC)s

Benzylamines

Kinase inhibitor
scaffolds; GPCR

ligands.

Wittig Reaction

Phosphonium Ylide

Styrenes

Polymer precursors;
Extended conjugation

systems.

Precursors for

Oxidation NaClOz / H202 Benzoic Acids amides/esters;
Peptidomimetics.
) Antifungal agents;
_ Hydrazine / ) . i
Condensation Hydrazones / Oximes Pesticide active

Hydroxylamine

ingredients.

Part 4: Handling, Safety, and Storage (SDS

Summary)

As a fluorinated benzaldehyde derivative, strict safety protocols must be observed.[7][8]

e Hazards:

[e]

o

o

[¢]

o Storage:

H315: Causes skin irritation.[7][9]

H319: Causes serious eye irritation.[7][9]

H335: May cause respiratory irritation.[7][9]

Combustible Liquid: Flash point likely >60°C but <93°C (Class IlIA).

o Store under Inert Atmosphere (Nitrogen or Argon). Aldehydes are prone to air oxidation to

the corresponding benzoic acid.

o Keep refrigerated (2—8°C) to maintain purity over long durations.
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¢ Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible
materials like sawdust.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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